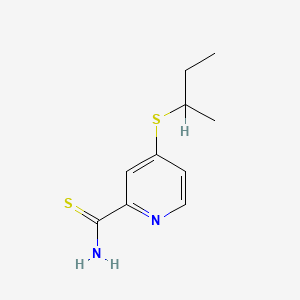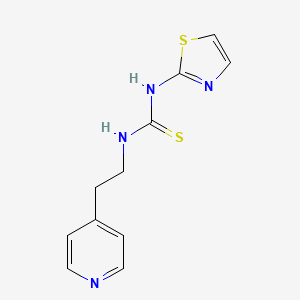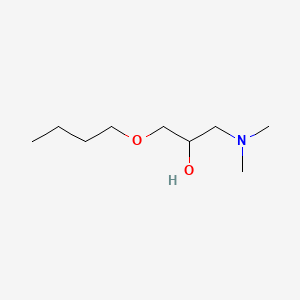
2-Propanol, 1-butoxy-3-(dimethylamino)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Propanol, 1-butoxy-3-(dimethylamino)-: is an organic compound with the molecular formula C9H21NO2 . It is a derivative of propanol, featuring a butoxy group and a dimethylamino group. This compound is known for its versatile applications in various scientific fields, including chemistry, biology, and industry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Propanol, 1-butoxy-3-(dimethylamino)- typically involves the reaction of 2-propanol with butyl bromide in the presence of a base, followed by the introduction of a dimethylamino group. The reaction conditions often include:
Temperature: Moderate temperatures (around 50-70°C)
Solvent: Common solvents like ethanol or methanol
Catalyst: Bases such as sodium hydroxide or potassium carbonate
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process is optimized for large-scale production, focusing on cost-effectiveness and environmental sustainability .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: 2-Propanol, 1-butoxy-3-(dimethylamino)- can undergo oxidation reactions, typically forming ketones or aldehydes.
Reduction: Reduction reactions can convert this compound into various alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the butoxy or dimethylamino groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reducing Agents: Lithium aluminum hydride (LiAlH4), Sodium borohydride (NaBH4)
Substitution Reagents: Halides (e.g., HCl, HBr), Alcohols
Major Products:
Oxidation: Ketones, Aldehydes
Reduction: Alcohols
Substitution: Various substituted derivatives depending on the reagents used
Wissenschaftliche Forschungsanwendungen
Chemistry: 2-Propanol, 1-butoxy-3-(dimethylamino)- is used as a solvent and reagent in organic synthesis. Its unique structure allows it to participate in a variety of chemical reactions, making it valuable in the development of new compounds.
Biology: In biological research, this compound is used in the study of enzyme interactions and metabolic pathways. Its ability to interact with various biological molecules makes it a useful tool in biochemical assays.
Medicine: The compound has potential applications in drug development, particularly in the design of new pharmaceuticals that target specific molecular pathways. Its unique properties allow it to modulate biological activity, making it a candidate for therapeutic research.
Industry: In industrial applications, 2-Propanol, 1-butoxy-3-(dimethylamino)- is used as a solvent in the production of coatings, adhesives, and other chemical products. Its stability and reactivity make it suitable for various manufacturing processes .
Wirkmechanismus
The mechanism of action of 2-Propanol, 1-butoxy-3-(dimethylamino)- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to changes in cellular signaling pathways, affecting various biological processes .
Vergleich Mit ähnlichen Verbindungen
- 1-Butoxy-2-propanol
- 1,2-Propylene glycol 1-monobutyl ether
- 2-Hydroxy-3-butoxypropane
- n-Butoxypropanol
Comparison: 2-Propanol, 1-butoxy-3-(dimethylamino)- is unique due to the presence of both butoxy and dimethylamino groups. This combination imparts distinct chemical and physical properties, such as increased solubility and reactivity. Compared to similar compounds, it offers enhanced versatility in chemical reactions and broader applications in scientific research .
Eigenschaften
CAS-Nummer |
105996-38-1 |
|---|---|
Molekularformel |
C9H21NO2 |
Molekulargewicht |
175.27 g/mol |
IUPAC-Name |
1-butoxy-3-(dimethylamino)propan-2-ol |
InChI |
InChI=1S/C9H21NO2/c1-4-5-6-12-8-9(11)7-10(2)3/h9,11H,4-8H2,1-3H3 |
InChI-Schlüssel |
SDWZQKKODUFTEY-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCOCC(CN(C)C)O |
Physikalische Beschreibung |
Liquid |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


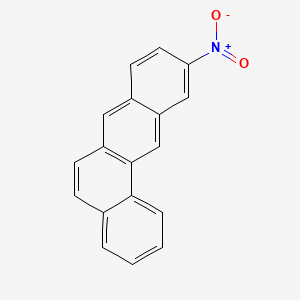


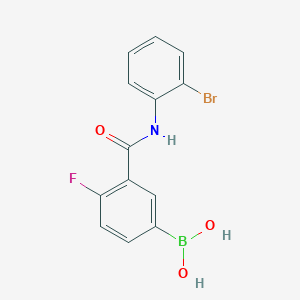
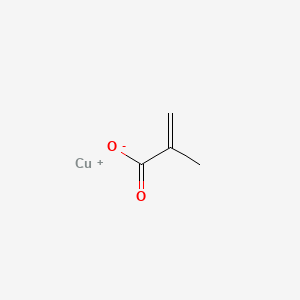
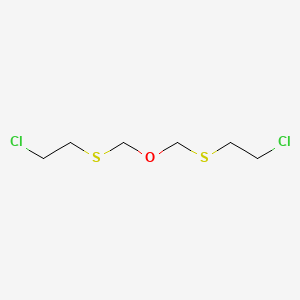


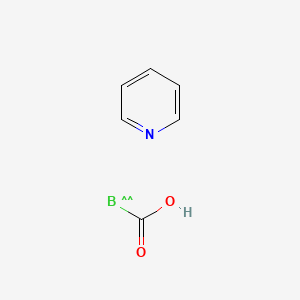
![N-[2-[(2-Aminoethyl)amino]ethyl]salicylamide](/img/structure/B12655778.png)
